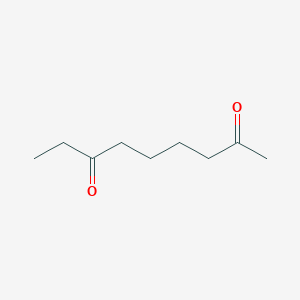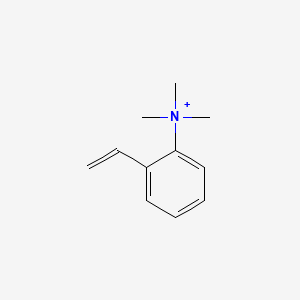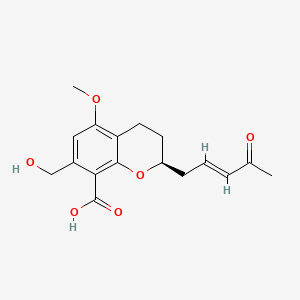
2H-1-Benzopyran-8-carboxylic acid, 3,4-dihydro-7-(hydroxymethyl)-5-methoxy-4-oxo-2-(1E)-1-pentenyl-, (2S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-8-carboxylic acid, 3,4-dihydro-7-(hydroxymethyl)-5-methoxy-4-oxo-2-(1E)-1-pentenyl-, (2S)- is a complex organic compound with a unique structure that includes a benzopyran ring, carboxylic acid group, hydroxymethyl group, methoxy group, and a pentenyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-8-carboxylic acid, 3,4-dihydro-7-(hydroxymethyl)-5-methoxy-4-oxo-2-(1E)-1-pentenyl-, (2S)- typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Benzopyran Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of Functional Groups: The hydroxymethyl and methoxy groups can be introduced through reactions such as hydroxymethylation and methylation, respectively.
Formation of the Pentenyl Side Chain: This can be achieved through reactions such as Wittig or Horner-Wadsworth-Emmons reactions to introduce the double bond in the side chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid, while reduction of the carbonyl group can yield an alcohol.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound may have potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
作用机制
The mechanism by which 2H-1-Benzopyran-8-carboxylic acid, 3,4-dihydro-7-(hydroxymethyl)-5-methoxy-4-oxo-2-(1E)-1-pentenyl-, (2S)- exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.
相似化合物的比较
Similar Compounds
2-Hydroxyethyl disulfide (HEDS): This compound has similar functional groups and can affect lymphocyte proliferation and functions.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar structural framework.
Uniqueness
2H-1-Benzopyran-8-carboxylic acid, 3,4-dihydro-7-(hydroxymethyl)-5-methoxy-4-oxo-2-(1E)-1-pentenyl-, (2S)- is unique due to its specific combination of functional groups and the presence of a pentenyl side chain. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
101241-18-3 |
|---|---|
分子式 |
C17H20O6 |
分子量 |
320.3 g/mol |
IUPAC 名称 |
(2S)-7-(hydroxymethyl)-5-methoxy-2-[(E)-4-oxopent-2-enyl]-3,4-dihydro-2H-chromene-8-carboxylic acid |
InChI |
InChI=1S/C17H20O6/c1-10(19)4-3-5-12-6-7-13-14(22-2)8-11(9-18)15(17(20)21)16(13)23-12/h3-4,8,12,18H,5-7,9H2,1-2H3,(H,20,21)/b4-3+/t12-/m1/s1 |
InChI 键 |
ZUKOXDSUDPXXEX-AAOUONPWSA-N |
手性 SMILES |
CC(=O)/C=C/C[C@@H]1CCC2=C(C=C(C(=C2O1)C(=O)O)CO)OC |
规范 SMILES |
CC(=O)C=CCC1CCC2=C(C=C(C(=C2O1)C(=O)O)CO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


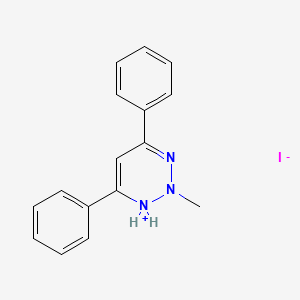
![1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl-](/img/structure/B14334109.png)
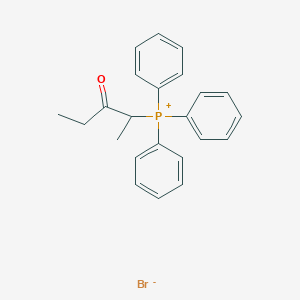
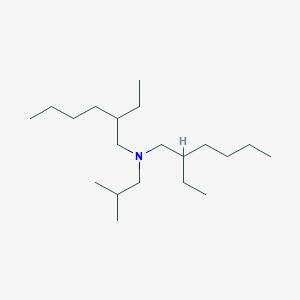
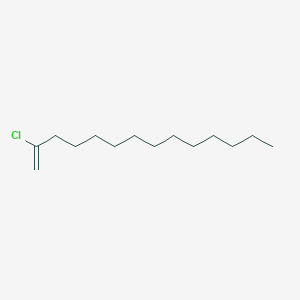
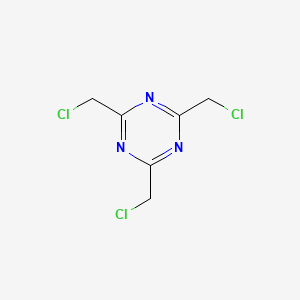
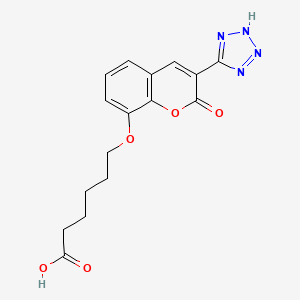
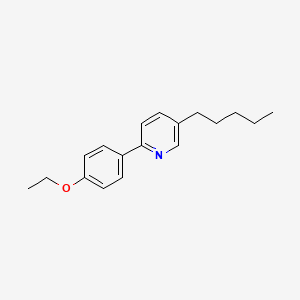
![10-(2,3-dihydroxy-3-methylbutyl)-5-hydroxy-2,2,8-trimethylpyrano[3,2-g]chromen-6-one](/img/structure/B14334159.png)


